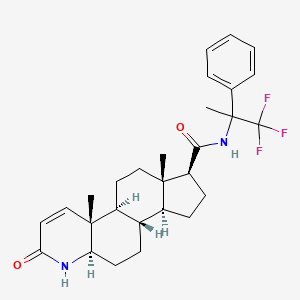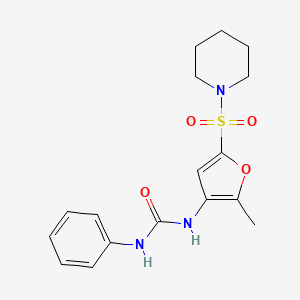
GSK 264220A
Overview
Description
GSK264220A is a potent, active site-targeting, covalent inhibitor of endothelial lipase and lipoprotein lipase. It is known for its potential to decrease the risk of cardiovascular diseases by modulating lipid metabolism. The compound has a molecular formula of C17H21N3O4S and a molecular weight of 363.43 g/mol .
Preparation Methods
The synthesis of GSK264220A involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a sulfonylurea structure, which is crucial for its biological activity. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as piperidine and phenyl isocyanate . Industrial production methods are not widely documented, but laboratory-scale synthesis provides a foundation for potential scale-up processes.
Chemical Reactions Analysis
GSK264220A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
GSK264220A has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of lipases and to develop new inhibitors with improved properties.
Biology: The compound is employed in research to understand lipid metabolism and its role in various biological processes.
Medicine: GSK264220A is investigated for its potential therapeutic effects in reducing cardiovascular disease risk by modulating lipid levels.
Industry: The compound’s ability to enhance lipid nanoparticle-mediated delivery of small interfering RNAs (siRNAs) makes it valuable in the development of gene-silencing therapies .
Mechanism of Action
GSK264220A exerts its effects by covalently binding to the active site of endothelial lipase and lipoprotein lipase. This binding inhibits the enzymatic activity, leading to a decrease in the hydrolysis of high-density lipoprotein (HDL) cholesterol and other lipids. The inhibition of these lipases results in increased levels of HDL cholesterol, which is beneficial for cardiovascular health .
Comparison with Similar Compounds
GSK264220A is unique due to its high potency and selectivity for endothelial lipase and lipoprotein lipase. Similar compounds include:
GSK2033: Another lipase inhibitor with a different chemical structure but similar biological activity.
ASS234: A compound with dual inhibitory activity against lipases and other enzymes.
NSC59984: A lipase inhibitor with a distinct mechanism of action .
These compounds share some biological activities with GSK264220A but differ in their chemical structures and specific targets, highlighting the uniqueness of GSK264220A in its class.
Properties
IUPAC Name |
1-(2-methyl-5-piperidin-1-ylsulfonylfuran-3-yl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-13-15(19-17(21)18-14-8-4-2-5-9-14)12-16(24-13)25(22,23)20-10-6-3-7-11-20/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3,(H2,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOVQRPAMXCXTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)S(=O)(=O)N2CCCCC2)NC(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384608 | |
| Record name | GSK 264220A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685506-42-7 | |
| Record name | GSK 264220A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


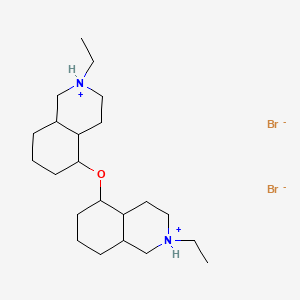
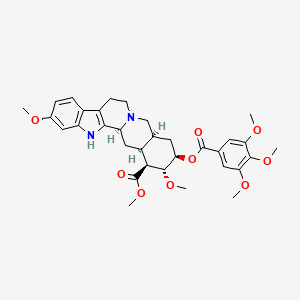

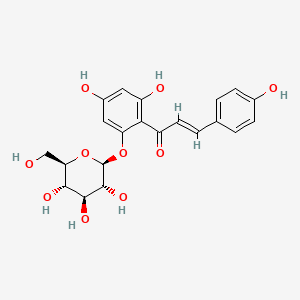
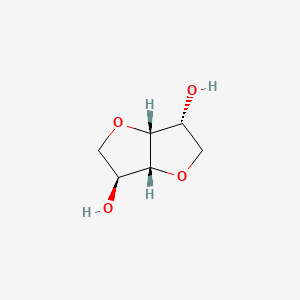

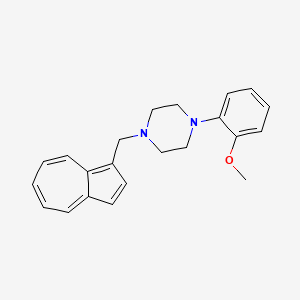
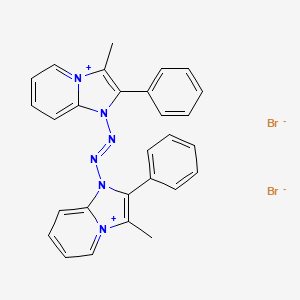


![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-[(E)-piperidin-1-ylmethylidenehydrazinylidene]methyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B1672309.png)
